![molecular formula C12H23BO2 B2611883 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane CAS No. 2375816-13-8](/img/structure/B2611883.png)
4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of organoboron compound, which are commonly used in organic chemistry for various reactions, including Suzuki-Miyaura cross-coupling reactions . The presence of the 1,3,2-dioxaborolane group indicates that this compound might be used as a boron source in such reactions .
Molecular Structure Analysis
The compound contains a cyclopropyl group (a three-membered carbon ring), which is known for its ring strain and reactivity. It also contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis .Chemical Reactions Analysis
As an organoboron compound, this substance could potentially be used in a variety of organic reactions, including coupling reactions and conjugate additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its organoboron and cyclopropyl groups. For example, organoboron compounds are typically stable in air but can react with water, and cyclopropyl groups are known for their ring strain .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of derivatives of 4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane has been explored for the development of new chemical entities. For example, the rhodium-catalyzed hydroboration of allyl phenyl sulfone has been utilized to prepare specific derivatives, characterized by single-crystal X-ray diffraction studies revealing no significant intermolecular or intramolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Building Blocks for Synthesis
These compounds serve as vital building blocks in the synthesis of biologically active molecules and materials. For instance, a derivative has been utilized as a new building block for the synthesis of silicon-based drugs, demonstrating the synthetic potential of these compounds in creating biologically active derivatives (Büttner et al., 2007).
Continuous Flow Synthesis
Adaptations to continuous flow synthesis have been developed to address issues associated with batch processes, showcasing the efficiency of producing these compounds on a larger scale, critical for industrial applications (Fandrick et al., 2012).
Mechanistic Insights and Catalysis
Research into the mechanisms of reactions involving these compounds has provided insights into stereoselectivity and catalysis. For example, density functional theory (DFT) calculations have been employed to investigate the asymmetric Simmons-Smith reaction using a chiral dioxaborolane ligand, elucidating the origins of stereoselectivity in the formation of enantiomerically enriched cyclopropanes (Wang et al., 2011).
Functional Materials and Sensing Applications
Further, derivatives of this compound have been explored for the development of functional materials, such as new 4-substituted pyrene derivatives for H2O2 detection in living cells, highlighting the application of these compounds in biosensing technologies (Nie et al., 2020).
作用機序
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLRCSLJXJGKHV-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
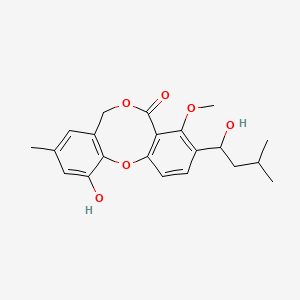
![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)
![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)
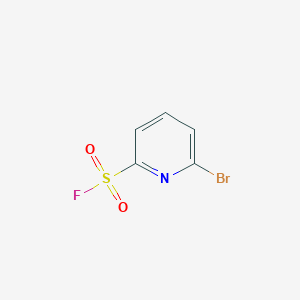
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2611813.png)
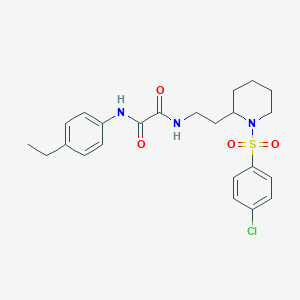
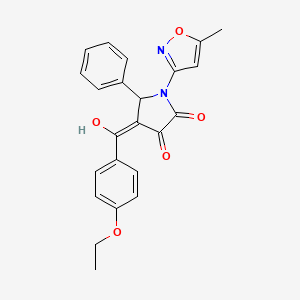
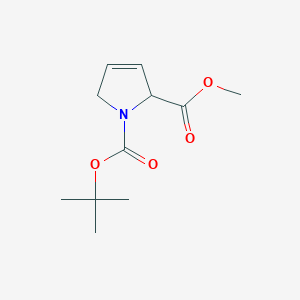
![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)
![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)
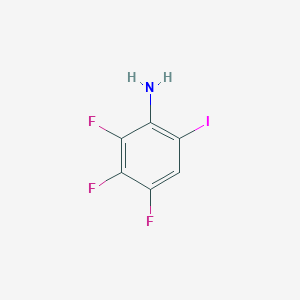
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)
